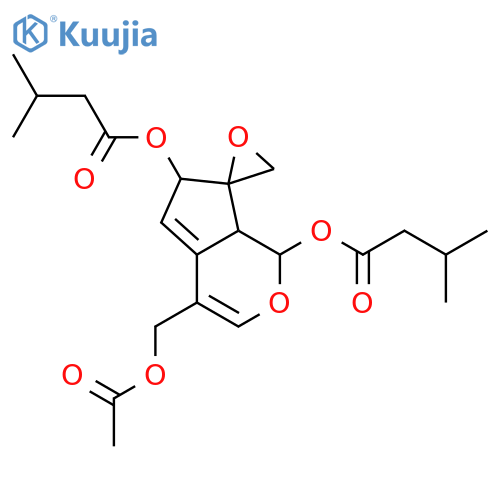Cas no 18296-44-1 (Valepotriate)

Valepotriate structure
商品名:Valepotriate
Valepotriate 化学的及び物理的性質
名前と識別子
-
- Valtrate
- [(1S,6S,7aS)-4-(Acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate
- Valepotriate
- VALTRATE(P)(PLEASE CALL)
- HalazuchroMe B
- tolterodine
- ValepotriatuM
- ValtratuM
- VALTRATE(P)
- (1S,7R)-4-Acetoxymethyl-6,7aα-dihydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1α,6α-diol 1,6-bis(3-methylbutanoate)
- [(7R,7As)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-o
- Valtrato
- Valtrats
- L3JQ035X9B
- [(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate
- Valtrate [INN]
- Valtrats [German]
- Valtratum [INN-Latin]
- Valtrato [INN-Spanish]
- MEGxp0_000900
- 1,7a-Dihydro-1,6-dihydroxyspiro(cyclopenta(c)pyran-7-(6H),2'-oxirane)-4-methanol 4-acetate 1,6-diisova
- VALTRATE [WHO-DD]
- SCHEMBL1073699
- EINECS 242-174-2
- MFCD00868024
- CHEMBL402061
- V-2700
- Butanoic acid, 3-methyl-, 4-((acetyloxy)methyl)-6,7a-dihydrospiro(cyclopenta(c)pyran-7(1H),2'-oxirane)-1,6-diyl ester, (1S-(1-alpha,6-alpha,7-beta,7a-alpha))-
- MS-27416
- HY-N0718
- (1S,2'R,6S)-4-(acetoxymethyl)-6,7a-dihydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxirane]-1,6-diyl bis(3-methylbutanoate)
- AC-34887
- CCRIS 5795
- Butanoic acid, 3-methyl-, 1,1'-[(1S,2'R,6S,7aS)-4-[(acetyloxy)methyl]-6,7a-dihydrospiro[cyclopenta[c]pyran-7(1H),2'-oxirane]-1,6-diyl] ester
- BDIAUFOIMFAIPU-KVJIRVJXSA-N
- C09801
- (1S,6S,7R,7aS)-4-[(Acetyloxy)methyl]-6,7a-dihydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxirane]-1,6-diyl bis(3-methylbutanoate)
- (7S)-4-Acetoxymethyl-1,6,7,7a-tetrahydro-1alpha,6alpha-bis(isovaleroyl)cyclopent(c)pyran-7-spiro-2-oxiran
- BUTANOIC ACID, 3-METHYL-, 4-((ACETYLOXY)METHYL)-6,7A-DIHYDROSPIRO(CYCLOPENTA-(C)PYRAN-7(1H),2'-OXIRANE)-1,6-DIYL ESTER, (1S-(1-.ALPHA.,6-.ALPHA,,7- .BETA.,7A-.ALPHA.))-
- ACon0_000478
- DTXSID501031053
- AKOS015896850
- [(1S,6S,7R,7aS)-4-(acetoxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate
- Baldrisedon
- 1,7a-Dihydro-1,6-dihydroxyspiro(cyclopenta(c)pyran-7-(6H),2'-oxirane)-4-methanol 4-acetate 1,6-diisovalerate
- NS00051977
- UNII-L3JQ035X9B
- LMPR0102070015
- 4-Acetoxymethyl-1,6,7,7a-tetrahydro-1,6-bis(isovaleryloxy)cyclopenta(c)pyran-7-spiro-2'-oxiran
- VALTRATE [MART.]
- CHEBI:9928
- VALTRATE (MART.)
- 3a,4-Dihydro-3,4-dihydroxyspiro(benzofuran-2(3H),2'-oxirane)-6-methanol 6-acetate 3,4-diisovalerate
- Q27108520
- CS-0009735
- BUTANOIC ACID, 3-METHYL-, 4-((ACETYLOXY)METHYL)-6,7A-DIHYDROSPIRO(CYCLOPENTA-(C)PYRAN-7(1H),2'-OXIRANE)-1,6-DIYL ESTER, (1S-(1-alpha,6-.ALPHA,,7-beta,7A-alpha))-
- 18296-44-1
- Halazuchome B
- Tri(deacyl)valtrate; 1,7-Bis-O-(3-methylbutanoyl), 11-Ac
- DA-68523
-
- MDL: MFCD00868024
- インチ: 1S/C22H30O8/c1-12(2)6-18(24)29-17-8-16-15(9-26-14(5)23)10-27-21(20(16)22(17)11-28-22)30-19(25)7-13(3)4/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1
- InChIKey: BDIAUFOIMFAIPU-KVJIRVJXSA-N
- ほほえんだ: O1C([H])([H])[C@@]21[C@]([H])(C([H])=C1C(C([H])([H])OC(C([H])([H])[H])=O)=C([H])O[C@]([H])([C@]21[H])OC(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)OC(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 422.194068g/mol
- ひょうめんでんか: 0
- XLogP3: 1.8
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 回転可能化学結合数: 11
- どういたいしつりょう: 422.194068g/mol
- 単一同位体質量: 422.194068g/mol
- 水素結合トポロジー分子極性表面積: 101Ų
- 重原子数: 30
- 複雑さ: 765
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 422.5
じっけんとくせい
- 色と性状: Oil
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 525.9±50.0 °C at 760 mmHg
- フラッシュポイント: 226.5±30.2 °C
- 屈折率: 1.528
- PSA: 100.66000
- LogP: 2.66210
- じょうきあつ: No data available
Valepotriate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
Valepotriate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N0718-1mg |
Valepotriate |
18296-44-1 | 99.40% | 1mg |
¥690 | 2024-07-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S1999-1mg |
Valepotriate |
18296-44-1 | 99.38% | 1mg |
¥ 623 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S1999-25mg |
Valepotriate |
18296-44-1 | 99.38% | 25mg |
¥ 3390 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S1999-5 mg |
Valepotriate |
18296-44-1 | 97.29% | 5mg |
¥1815.00 | 2022-04-26 | |
| eNovation Chemicals LLC | D511497-100mg |
Valepotriate |
18296-44-1 | ³98% | 100mg |
$425 | 2024-05-24 | |
| TRC | V096150-500mg |
Valtrate |
18296-44-1 | 500mg |
$ 2955.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-473975-50 mg |
Valtrate, |
18296-44-1 | 50mg |
¥4,137.00 | 2023-07-10 | ||
| MedChemExpress | HY-N0718-20mg |
Valepotriate |
18296-44-1 | 99.93% | 20mg |
¥5710 | 2023-06-13 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-473975A-500 mg |
Valtrate, |
18296-44-1 | 500MG |
¥31,678.00 | 2023-07-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL83949-10MG |
18296-44-1 | 10MG |
¥6616.59 | 2023-01-06 |
Valepotriate 関連文献
-
Soumen Payra,Arijit Saha,Subhash Banerjee RSC Adv. 2016 6 12402
-
He-Hai Jiang,Fa-Wu Dong,Jun Zhou,Jiang-Miao Hu,Jian Yang,Yin Nian RSC Adv. 2017 7 45878
-
Jing Qu,Shi-Shan Yu,Dan Du,Ya-Dan Wang RSC Adv. 2013 3 10078
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:18296-44-1)Valtrate

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:18296-44-1)Valepotriate

清らかである:99%/99%
はかる:20mg/0.1ml
価格 ($):241.0/179.0